molecular formula C24H26N2O3S B11341065 1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11341065
M. Wt: 422.5 g/mol
InChI Key: QUHXERLWEXWZHN-UHFFFAOYSA-N
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Description

1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a naphthalen-1-yl group and a 2-methylbenzylsulfonyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a naphthalen-1-yl group and a 2-methylbenzylsulfonyl group sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C24H26N2O3S/c1-18-7-2-3-9-21(18)17-30(28,29)26-15-13-20(14-16-26)24(27)25-23-12-6-10-19-8-4-5-11-22(19)23/h2-12,20H,13-17H2,1H3,(H,25,27)

InChI Key

QUHXERLWEXWZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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